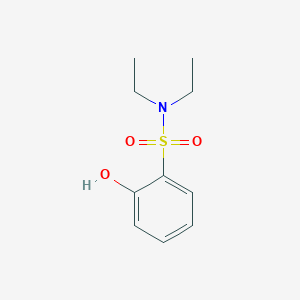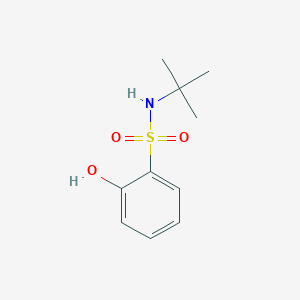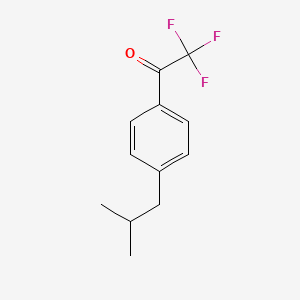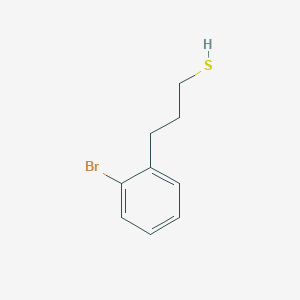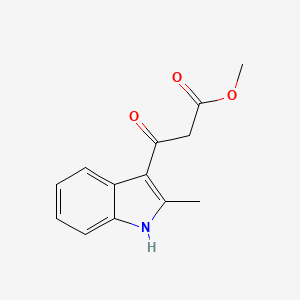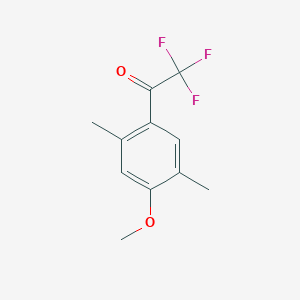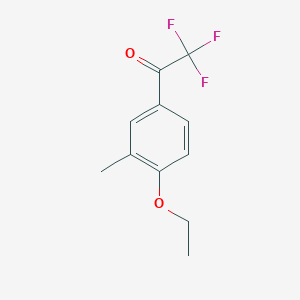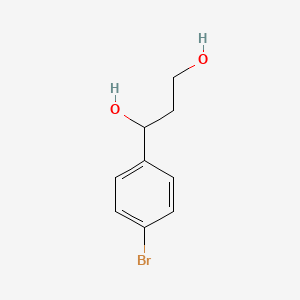
1-(4-Bromophenyl)-1,3-propanediol
説明
1-(4-Bromophenyl)-1,3-propanediol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-1,3-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-1,3-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Downstream Processing in Microbial Production : 1,3-Propanediol, closely related to 1-(4-Bromophenyl)-1,3-propanediol, is significant in microbial production, where downstream processing plays a crucial role. Methods like evaporation, distillation, membrane filtration, ion exchange chromatography, liquid-liquid extraction, and reactive extraction are used, emphasizing the need for efficiency in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Genetic Engineering for Enhanced Production : Genetic engineering has been employed to enhance the microbial production of 1,3-Propanediol. Modified strains show higher yield and efficiency, indicating potential for improved synthesis methods (Yang et al., 2018).
Effective Recovery Techniques : Studies on the recovery of 1,3-Propanediol from fermentation broth using techniques like flocculation, reactive extraction, and distillation highlight the importance of efficient recovery methods for industrial applications (Hao et al., 2006).
Aqueous Two-Phase Extraction : The use of aqueous two-phase systems for extracting 1,3-Propanediol from fermentation broth shows significant efficiency. Such systems are effective for separating diols and removing cells and biomacromolecules (Li et al., 2009).
Heterogeneous Catalysts in Chemical Routes : Research on heterogeneous catalysts for the production of 1,3-Propanediol from glycerol indicates a move towards more efficient and cost-effective industrial processes (Ruy et al., 2020).
Microbial Production Advances : The microbial production of 1,3-Propanediol, including the use of wild and recombinant strains, demonstrates its wide range of applications, especially in polymer and cosmetic industries. Efficient use of fermentation processes and genetic/metabolic engineering are key to increasing yields (Saxena et al., 2009).
Novel Separation Technologies : Research into new separation technologies, such as liquid-liquid extraction systems, shows promise in improving the economic viability of bioproduction of 1,3-Propanediol (Wischral et al., 2017).
特性
IUPAC Name |
1-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQVEQPZXOUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1,3-propanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



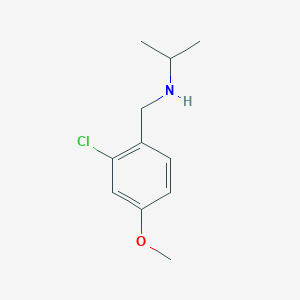
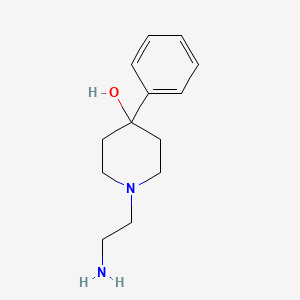
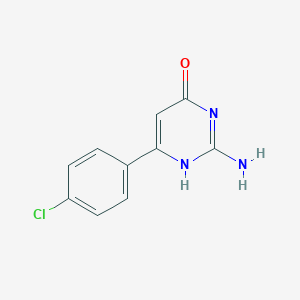
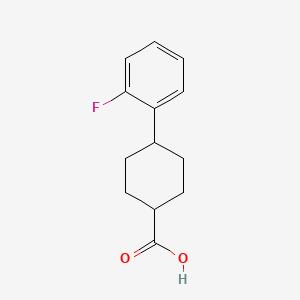
![(2-Phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B7906059.png)
![2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol](/img/structure/B7906072.png)
![6-[Methyl(phenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B7906075.png)
